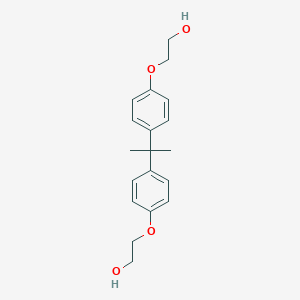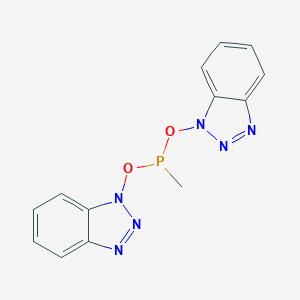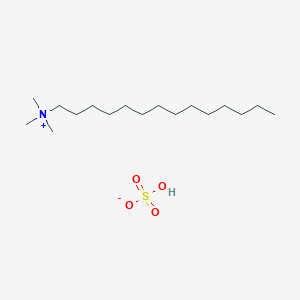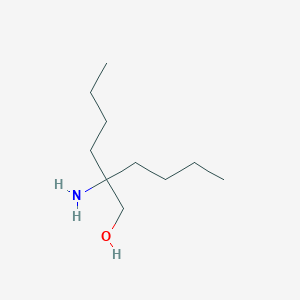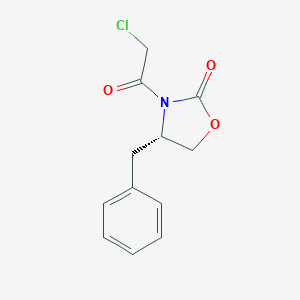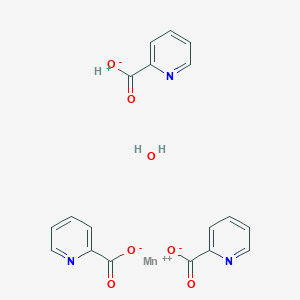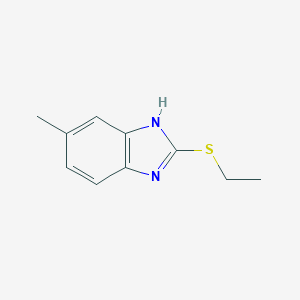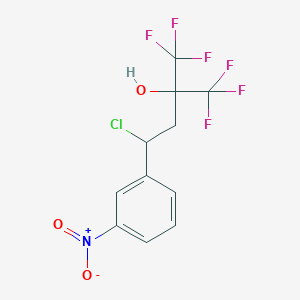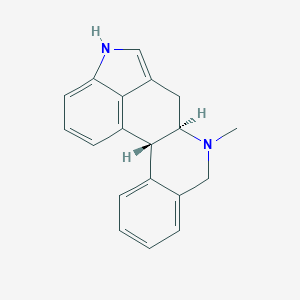
Indolophénanthridine
Vue d'ensemble
Description
Indolophenanthridine is a heterocyclic compound that has attracted significant interest in the field of organic chemistry due to its complex structure and potential applications. It is known for its diverse synthesis methods and unique chemical and physical properties.
Synthesis Analysis
- A method for synthesizing indolo[1,2-f]phenanthridines via palladium-catalyzed domino C-N coupling/hydroamination/C-H arylation reactions has been developed, yielding various phenanthridines from accessible materials using a single palladium catalyst (Ngo et al., 2015).
- Another synthesis approach involves Schiff base–homophthalic anhydride cyclization followed by thionyl chloride–mediated dehydrogenation and intramolecular Friedel–Crafts acylation, leading to a novel indolophenanthridine ring system (Elsayed et al., 2016).
Molecular Structure Analysis
- The molecular structure of indolophenanthridines exhibits a unique heterocyclic system, characterized by the integration of indole and phenanthridine moieties. The complexity of the molecular structure contributes to the diverse chemical properties and potential applications of these compounds.
Chemical Reactions and Properties
- Indolophenanthridines participate in various chemical reactions, including C-N coupling, hydroamination, and C-H arylation, as seen in the synthesis methods. Their structure allows for the formation of complex organic molecules with potential biological activities.
- The cycloaddition of arynes and 2-aminophenanthridinedione is a key step in synthesizing bioactive indolo[3,2-j]phenanthridine alkaloids (Guo et al., 2016).
Applications De Recherche Scientifique
Chimie des Matériaux
Les composés indolophénanthridine ont été identifiés comme importants pour la chimie des matériaux en raison de leurs propriétés uniques. Une nouvelle méthode de synthèse à partir de la 6-chlorophénanthridine a été développée, qui est plus écologique et plus rentable que les méthodes précédentes . Cette avancée pourrait conduire à une production plus durable de matériaux ayant des applications dans l'électronique et la photonique.
Synthèse Organique
La synthèse des indolo[1,2-f]phénanthridines a été réalisée par des réactions de couplage C–N/hydroamination/arylation C–H en cascade catalysées au palladium . Cette méthode permet de créer diverses phénanthridines avec de bons rendements, qui sont des intermédiaires essentiels dans la synthèse de molécules organiques complexes utilisées dans les produits pharmaceutiques et les produits agrochimiques.
Recherche Pharmaceutique
Les dérivés d'this compound ont été explorés pour leurs applications thérapeutiques potentielles. Le nouveau système cyclique this compound synthétisé via la réaction de cyclisation de l'anhydride homophtalique de base de Schiff s'est avéré prometteur dans le développement de nouveaux médicaments . Ces composés pourraient être utilisés pour créer des médicaments avec une efficacité accrue et des effets secondaires réduits.
Mécanisme D'action
Target of Action
Indolophenanthridine has been identified as a Dopamine Agonist . Dopamine is a type of neurotransmitter that plays several important roles in the human brain and body. As a dopamine agonist, indolophenanthridine can mimic the action of dopamine in the body, binding to dopamine receptors and stimulating them.
Mode of Action
This interaction stimulates the receptors, leading to a series of biochemical reactions .
Biochemical Pathways
The biochemical pathways affected by indolophenanthridine are those associated with dopamine signaling. Dopamine signaling plays a crucial role in several functions including mood regulation, reward, and motor control. By acting as a dopamine agonist, indolophenanthridine can influence these pathways and their downstream effects .
Result of Action
The result of indolophenanthridine’s action as a dopamine agonist can vary depending on the specific physiological context. In some cases, it may lead to increased motor activity, improved mood, or other effects associated with enhanced dopamine signaling .
Propriétés
IUPAC Name |
(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKIDLXXXIELU-IEBWSBKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042598 | |
| Record name | Indolophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100999-26-6 | |
| Record name | CY 208-243 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CY 208-243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CY-208243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes indolophenanthridines interesting for anticancer drug design?
A1: Indolophenanthridines have shown promising cytotoxic activity [] against a variety of human cancer cell lines. This makes them interesting candidates for further development as anticancer agents. Researchers are particularly interested in exploring their mechanism of action and identifying the specific targets responsible for their cytotoxic effects.
Q2: What synthetic strategies are employed to access indolophenanthridines?
A2: Several approaches have been developed for indolophenanthridine synthesis. One method utilizes a Schiff base–homophthalic anhydride cyclization followed by dehydrogenation and intramolecular Friedel–Crafts acylation []. This versatile strategy allows for the incorporation of various substituents, facilitating structure-activity relationship studies. Another approach involves a practical Cu(I)-catalyzed domino reaction leading to 1,2-disubstituted indoles, which can be further elaborated to indolophenanthridines []. Palladium-catalyzed tandem cyclization/cross-coupling reactions of indolylborates offer another efficient route, exemplified by the total synthesis of Calothrixins A and B [].
Q3: How does the structure of indolophenanthridines influence their photophysical properties?
A3: Research has shown that the specific arrangement of the indole and phenanthridine rings significantly impacts the photophysical properties of indolophenanthridines. For instance, helical indolo[2,3-k]- and [3,2-a]phenanthridines exhibit intriguing phenomena like aggregation-induced emission (AIE) and pronounced solvatochromism, meaning their luminescence changes depending on the surrounding solvent []. This makes them potentially useful in applications like optoelectronic devices and fluorescent probes.
Q4: Are there naturally occurring indolophenanthridines, and what are their known activities?
A4: Yes, Calothrixins A and B are naturally occurring indolophenanthridine alkaloids isolated from cyanobacteria of the genera Fischerella and Calothrix []. These compounds exhibit allelopathic activity, meaning they can inhibit the growth of other organisms in their vicinity []. This discovery highlights the ecological roles of indolophenanthridines and suggests their potential use in agriculture or as starting points for developing new herbicides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




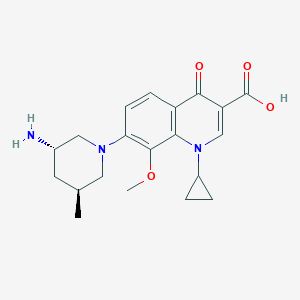
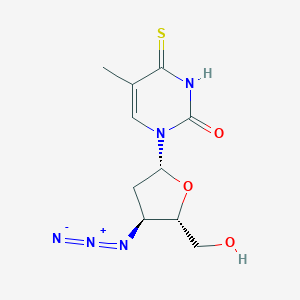
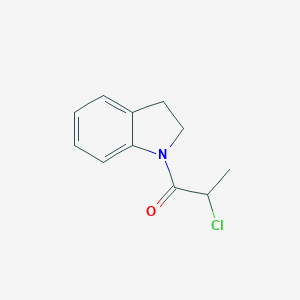
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
